REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.[Cl:15][C:16]1[C:21](Cl)=[N:20][CH:19]=[CH:18][N:17]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[Cl:15][C:16]1[C:21]([O:14][C:11]2[CH:12]=[CH:13][C:8]([NH:7][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)=[CH:9][CH:10]=2)=[N:20][CH:19]=[CH:18][N:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
14.551 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
11.64 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
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Name
|
CESIUM CARBONATE
|
Quantity
|
30.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Aqueous workup was carried out with DCM extraction
|
Type
|
WASH
|
Details
|
washing with alternating water and brine solutions
|
Type
|
CUSTOM
|
Details
|
Purification by Biotage (0-2%
|
Type
|
WASH
|
Details
|
by washing with EtOAc
|
Type
|
CUSTOM
|
Details
|
produced clean product as solid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=CN1)OC1=CC=C(C=C1)NC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |